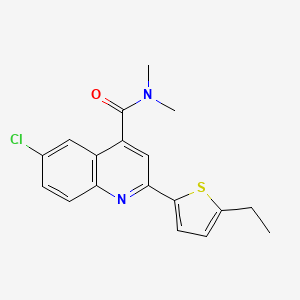![molecular formula C13H13ClFNS B12487773 4-{2-[(4-Fluorophenyl)sulfanyl]ethyl}pyridine hydrochloride](/img/structure/B12487773.png)
4-{2-[(4-Fluorophenyl)sulfanyl]ethyl}pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(4-Fluorophenyl)sulfanyl]ethyl}pyridine hydrochloride is an organic compound with the molecular formula C13H13FNS·HCl. This compound is characterized by the presence of a pyridine ring substituted with a 4-fluorophenylsulfanyl group and an ethyl chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Fluorophenyl)sulfanyl]ethyl}pyridine hydrochloride typically involves the following steps:
-
Formation of the Fluorophenylsulfanyl Intermediate: : The initial step involves the reaction of 4-fluorobenzaldehyde with a thiol compound to form the 4-fluorophenylsulfanyl intermediate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
-
Alkylation of Pyridine: : The next step involves the alkylation of pyridine with the fluorophenylsulfanyl intermediate. This reaction is typically performed using an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
-
Formation of Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treating the compound with hydrochloric acid in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Fluorophenyl)sulfanyl]ethyl}pyridine hydrochloride undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the pyridine ring or the fluorophenylsulfanyl group .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides .
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine derivatives, reduced fluorophenylsulfanyl derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-{2-[(4-Fluorophenyl)sulfanyl]ethyl}pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The presence of the fluorophenylsulfanyl group enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride: Similar structure but with an amine group instead of a pyridine ring.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Contains a benzimidazole ring instead of a pyridine ring.
Uniqueness
4-{2-[(4-Fluorophenyl)sulfanyl]ethyl}pyridine hydrochloride is unique due to the presence of both a fluorophenylsulfanyl group and a pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness .
Properties
Molecular Formula |
C13H13ClFNS |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
4-[2-(4-fluorophenyl)sulfanylethyl]pyridine;hydrochloride |
InChI |
InChI=1S/C13H12FNS.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-6,8-9H,7,10H2;1H |
InChI Key |
AUKNUWAFTHIAIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC2=CC=NC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[(2,4-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487691.png)
![5-methyl-3-(1-methyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12487692.png)
![1-(2-Chloro-5-nitrophenyl)-2-{[5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12487698.png)

![3,4-dichloro-N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B12487712.png)

![1-({2-[(5-Chloro-2-ethoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B12487728.png)
![N-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12487735.png)
![Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12487740.png)
![Methyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylcarbonyl)amino]benzoate](/img/structure/B12487743.png)
![1-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487746.png)
![2-(Benzylsulfanyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B12487747.png)
![(5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone](/img/structure/B12487759.png)
![2-(4-fluorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12487762.png)
